molecular formula C16H14N2OS B8124868 3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine

3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine

Cat. No.: B8124868
M. Wt: 282.4 g/mol
InChI Key: VVFZXUHNTOOSEK-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position, a thiophene ring at the 5-position, and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis .

Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This reaction can be adapted to introduce the thiophene ring into the pyridine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it could inhibit the activity of mitogen-activated protein kinase 14 (MAPK14) or leukotriene A-4 hydrolase, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

3-phenylmethoxy-5-thiophen-2-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-16-14(19-11-12-5-2-1-3-6-12)9-13(10-18-16)15-7-4-8-20-15/h1-10H,11H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFZXUHNTOOSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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